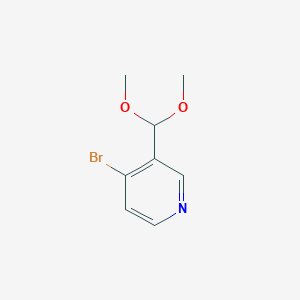

4-bromo-3-(dimethoxymethyl)Pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-3-(dimethoxymethyl)pyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by a bromine atom at the 4th position and a dimethoxymethyl group at the 3rd position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(dimethoxymethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(dimethoxymethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

反応の種類

4-ブロモ-3-(ジメトキシメチル)ピリジンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

鈴木・宮浦カップリング: この反応は、パラジウム触媒の存在下で、4-ブロモ-3-(ジメトキシメチル)ピリジンとボロン酸をカップリングさせる反応です。

グリニャール試薬: 臭素原子はグリニャール試薬で置き換わる可能性があり、さまざまな置換ピリジンを生成します.

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、鈴木・宮浦カップリングはビアリール化合物を生成する可能性があり、グリニャール試薬との反応は、さまざまな官能基を持つ置換ピリジンを生成する可能性があります .

科学的研究の応用

4-ブロモ-3-(ジメトキシメチル)ピリジンは、科学研究でいくつかの用途があります。

化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について研究されています.

作用機序

4-ブロモ-3-(ジメトキシメチル)ピリジンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などのさまざまな分子標的に結合し、細胞プロセスを変化させる可能性があります。 例えば、それは微生物の増殖に関与する特定の酵素を阻害し、抗菌活性を示す可能性があります . 関与する正確な分子経路はまだ調査中です。

6. 類似化合物の比較

類似化合物

3-ブロモ-4-(ジメトキシメチル)ピリジン: この化合物は、構造は似ていますが、臭素原子が4位ではなく3位にあります.

4-ブロモ-2,3-ジメチルピリジン: ピリジン環上に異なる置換基を持つ、別のブロモピリジン誘導体です.

独自性

その独特の構造により、化学的および生物学的システムで特定の相互作用が可能になり、研究および産業用途にとって貴重な化合物となっています .

類似化合物との比較

Similar Compounds

3-Bromo-4-(dimethoxymethyl)pyridine: This compound has a similar structure but with the bromine atom at the 3rd position instead of the 4th.

4-Bromo-2,3-dimethylpyridine: Another bromopyridine derivative with different substituents on the pyridine ring.

Uniqueness

Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

特性

分子式 |

C8H10BrNO2 |

|---|---|

分子量 |

232.07 g/mol |

IUPAC名 |

4-bromo-3-(dimethoxymethyl)pyridine |

InChI |

InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-5-10-4-3-7(6)9/h3-5,8H,1-2H3 |

InChIキー |

HIDGVSHMYRXTQQ-UHFFFAOYSA-N |

正規SMILES |

COC(C1=C(C=CN=C1)Br)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。